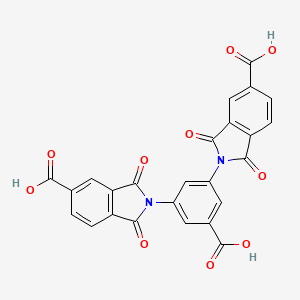
2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and isoindoline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) typically involves the reaction of 5-carboxy-1,3-phenylenediamine with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has several scientific research applications:
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) exerts its effects depends on its specific application. In the context of coordination polymers and MOFs, the compound acts as a ligand that coordinates with metal ions to form complex structures. The carboxylic acid groups and isoindoline units play a crucial role in the coordination process, influencing the overall stability and properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(5-carboxy-1,3-phenylene)bis(oxy)dibenzoic acid
- 2,2’-(5-carboxy-1,3-phenylene)bis(oxy)diterephthalic acid
- 2,2’-(5-carboxy-1,3-phenylene)bis(oxy)dipropionic acid
Uniqueness
Its structure allows for the formation of stable and versatile coordination polymers and MOFs, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[3-carboxy-5-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12N2O10/c28-19-15-3-1-10(23(32)33)7-17(15)21(30)26(19)13-5-12(25(36)37)6-14(9-13)27-20(29)16-4-2-11(24(34)35)8-18(16)22(27)31/h1-9H,(H,32,33)(H,34,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWXJWMPPDFIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
![5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B4963063.png)
![butyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B4963069.png)
![[2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4963070.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
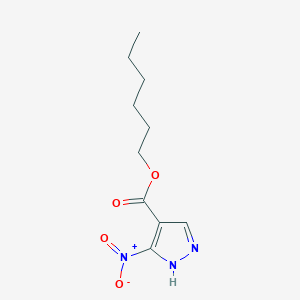
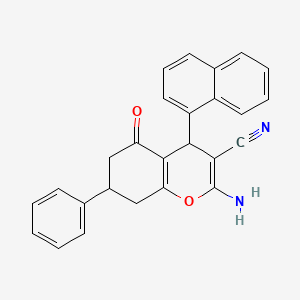
![1-(4-Fluorophenyl)-3-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-YL]piperazin-1-YL}pyrrolidine-2,5-dione](/img/structure/B4963102.png)
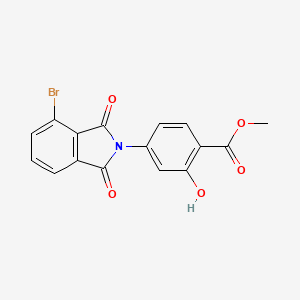
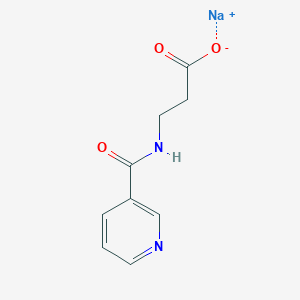
![1-Acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
